

ATTO 590 maleimide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 590 maleimide**

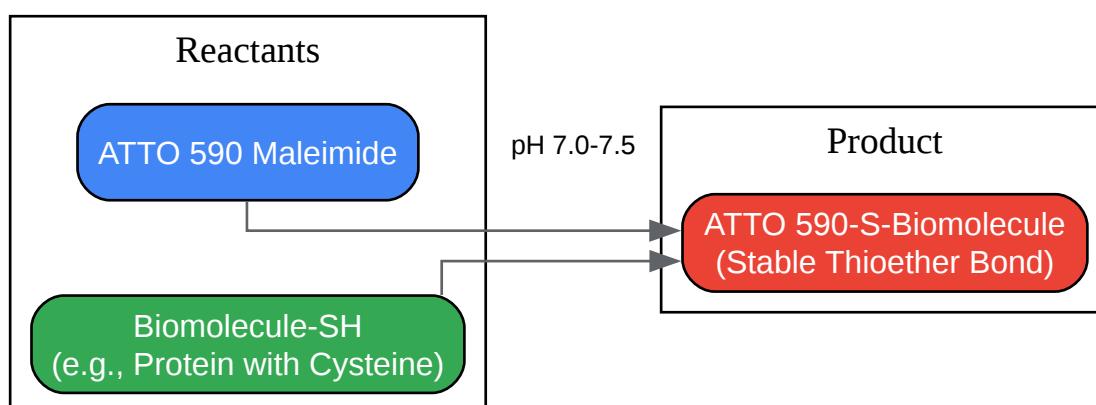
Cat. No.: **B15138530**

[Get Quote](#)

ATTO 590 Maleimide: A Comprehensive Technical Guide

A Deep Dive into the Core Chemical Properties and Structure for Researchers, Scientists, and Drug Development Professionals

ATTO 590 maleimide is a fluorescent probe belonging to the rhodamine class of dyes.[\[1\]](#) Renowned for its exceptional photostability and high fluorescence quantum yield, it is a versatile tool in various life science and drug development applications.[\[1\]](#)[\[2\]](#) This guide provides an in-depth overview of its chemical properties, structure, and practical applications, including detailed experimental protocols.


Core Chemical and Spectroscopic Properties

ATTO 590 maleimide is characterized by its strong absorption and emission in the orange-red region of the visible spectrum.[\[3\]](#) It is moderately hydrophilic and, as commercially supplied, typically consists of a mixture of two isomers with virtually identical spectroscopic properties.[\[3\]](#)

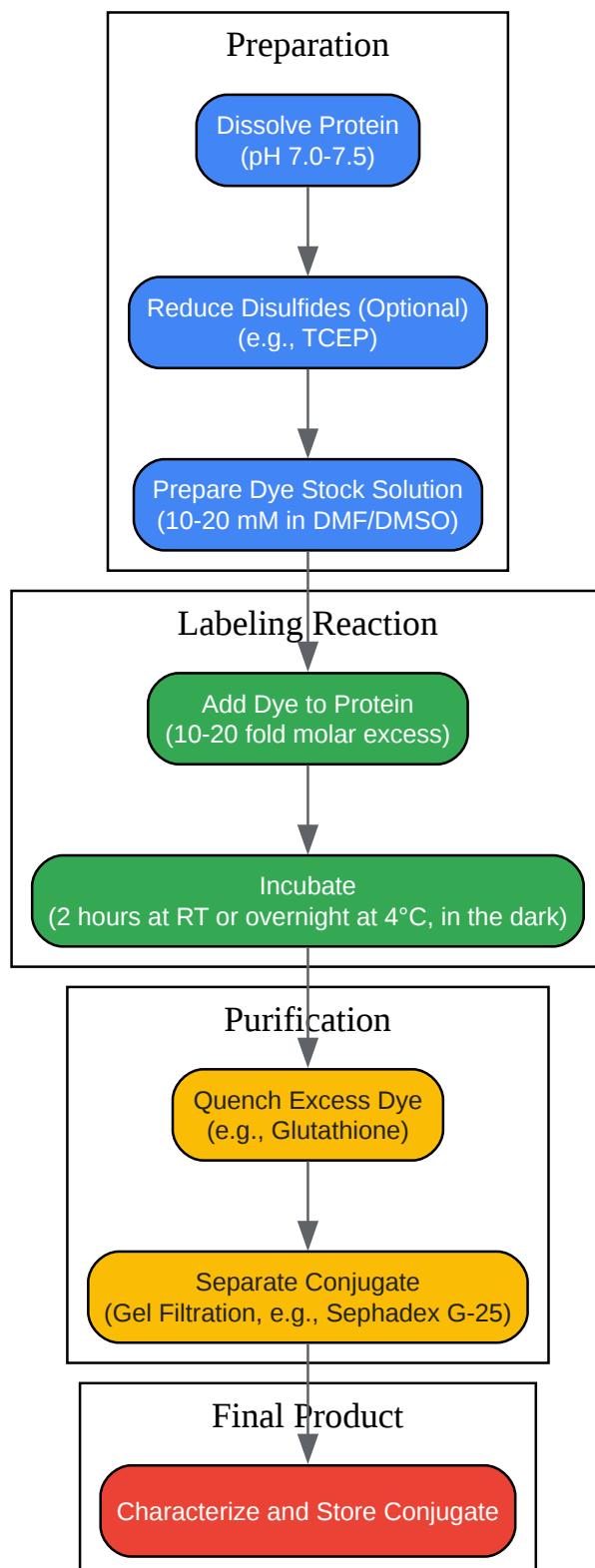
Property	Value	Reference
Molecular Weight	813 g/mol	[1]
Absorption Maximum (λ_{abs})	593 nm	[1]
Emission Maximum (λ_{em})	622 nm	[1]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1]
Fluorescence Quantum Yield (η_{fl})	80%	[1]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[1]
Correction Factor (CF260)	0.39	[1]
Correction Factor (CF280)	0.43	[1]

Chemical Structure and Labeling Chemistry

ATTO 590 maleimide's structure is based on a rhodamine core, which provides its fluorescent properties. The maleimide functional group is a thiol-reactive moiety that specifically and efficiently reacts with sulfhydryl groups (thiols) on biomolecules, such as the side chains of cysteine residues in proteins, to form a stable thioether bond.[\[1\]](#)[\[4\]](#) This high selectivity allows for precise labeling of target molecules.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Reaction scheme of **ATTO 590 maleimide** with a thiol-containing biomolecule.


Experimental Protocols: Labeling of Proteins with ATTO 590 Maleimide

The following is a general protocol for the conjugation of **ATTO 590 maleimide** to proteins. Optimization may be required for specific proteins and applications.

Materials

- **ATTO 590 maleimide**
- Protein of interest in a suitable buffer (e.g., phosphate, Tris, HEPES) at pH 7.0-7.5. The buffer should be free of thiols.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Quenching reagent: Glutathione or β -mercaptoethanol
- Purification column (e.g., Sephadex G-25)

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for labeling proteins with **ATTO 590 maleimide**.

Detailed Methodology

- Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 50–100 μ M. The pH should be maintained between 7.0 and 7.5 to ensure the specific reaction of maleimide with thiol groups.[1]
- Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be labeled, they can be reduced using a 10-fold molar excess of TCEP. If DTT is used, it must be removed by dialysis before adding the dye.[1]
- Dye Preparation: Immediately before use, prepare a 10–20 mM stock solution of **ATTO 590 maleimide** in anhydrous DMF or DMSO.[1]
- Labeling Reaction: Add the dye stock solution to the protein solution to achieve a 10–20 fold molar excess of the dye. The reaction should be carried out for 2 hours at room temperature or overnight at 4°C in the dark.[1]
- Quenching: To stop the reaction and remove any unreacted dye, a low molecular weight thiol such as glutathione or β -mercaptoethanol can be added.[1]
- Purification: The labeled protein conjugate can be separated from the free dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[1]
- Storage: The final conjugate should be stored under the same conditions as the unlabeled protein, protected from light. For long-term storage, it is recommended to add a cryoprotectant and store at -20°C or -80°C.[1]

Applications in Research and Development

The unique properties of **ATTO 590 maleimide** make it a valuable tool for a wide range of applications, including:

- Fluorescence Microscopy: Its high photostability makes it suitable for demanding imaging techniques such as single-molecule detection and super-resolution microscopy (e.g., STED, PALM, dSTORM).[1][2]

- Flow Cytometry (FACS): The bright fluorescence of ATTO 590 allows for clear identification and sorting of labeled cells.
- Protein Labeling and Tracking: The specific reactivity of the maleimide group allows for the precise labeling of proteins to study their localization, trafficking, and interactions.
- Fluorescence Resonance Energy Transfer (FRET): ATTO 590 can serve as an acceptor in FRET-based assays to study molecular interactions and conformational changes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- 2. ATTO 590 para-isomer(1+) | C36H37N2O5+ | CID 25164066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ATTO 590 maleimide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. Maleimide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [ATTO 590 maleimide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138530#atto-590-maleimide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com